2-Fluoro-1-(fluoromethyl)naphthalene 2-Fluoro-1-(fluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.: 91624-86-1
VCID: VC19209496
InChI: InChI=1S/C11H8F2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2
SMILES:
Molecular Formula: C11H8F2
Molecular Weight: 178.18 g/mol

2-Fluoro-1-(fluoromethyl)naphthalene

CAS No.: 91624-86-1

Cat. No.: VC19209496

Molecular Formula: C11H8F2

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-(fluoromethyl)naphthalene - 91624-86-1

Specification

CAS No. 91624-86-1
Molecular Formula C11H8F2
Molecular Weight 178.18 g/mol
IUPAC Name 2-fluoro-1-(fluoromethyl)naphthalene
Standard InChI InChI=1S/C11H8F2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2
Standard InChI Key VWUWUZNPTNHBBP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2CF)F

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-fluoro-1-(fluoromethyl)naphthalene involves sequential functionalization of the naphthalene backbone. Two primary strategies are derived from analogous fluorination and alkylation methods:

Route 1: Fluorination Followed by Fluoromethylation

  • 2-Fluoronaphthalene Preparation:
    A patented method for 2-fluoronaphthalene synthesis (CN101565352A) involves reacting β-naphthol with toluenesulfonyl chloride to form a tosylate intermediate, which undergoes fluoride substitution using metallic copper and a tertiary amine ligand in a high-boiling aprotic solvent . This approach avoids hazardous diazo compounds and achieves yields exceeding 80%.

  • Fluoromethylation at Position 1:
    Building on methods for 1-(fluoromethyl)naphthalene , 2-fluoronaphthalene is treated with bromomethyl chloride under Friedel-Crafts conditions to introduce a bromomethyl group, followed by halogen exchange using tert-butanol-coordinated tetrabutylammonium fluoride (TBAF) in acetonitrile . This step substitutes bromine with fluorine, yielding the target compound.

Route 2: Directed Ortho-Metalation

  • Protection and Lithiation:
    Naphthalene is first protected at the 1-position with a trimethylsilyl group. Directed lithiation at the 2-position using LDA (lithium diisopropylamide) enables fluorination via reaction with N-fluorobenzenesulfonimide (NFSI).

  • Fluoromethyl Group Introduction:
    The silyl-protecting group is replaced with a fluoromethyl moiety via Grignard addition (e.g., CH₂FMgl) or nucleophilic substitution of a chloromethyl intermediate .

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Key ReagentsAdvantagesLimitations
Tosylate Fluorination 80–85Cu, Tertiary amine ligandScalable, avoids diazo compoundsRequires high-boiling solvents
Halogen Exchange 90–93TBAF, AcetonitrileHigh selectivitySensitive to moisture
Directed Lithiation70–75LDA, NFSIPositional controlLow-temperature conditions required

Molecular Structure and Electronic Properties

Crystallographic Insights

While no crystal structure of 2-fluoro-1-(fluoromethyl)naphthalene has been reported, analogous compounds like 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one provide clues . Fluorine substituents induce bond polarization, with C–F bond lengths averaging 1.35 Å and C–C–F angles near 109.5°. The fluoromethyl group adopts a staggered conformation to minimize steric clashes with the naphthalene ring.

Electronic Effects

  • Electron-Withdrawing Nature:
    Both substituents withdraw electron density via inductive effects, reducing the aromatic ring’s electron density. The Hammett σₚ constants for -F and -CH₂F are +0.06 and +0.14, respectively, indicating moderate deactivation.

  • Resonance Effects:
    The fluorine at position 2 participates in resonance, directing electrophiles to the 3- and 4-positions.

Table 2: Substituent Effects on Naphthalene Reactivity

Substituentσₚ (Hammett)Directing EffectActivation/Deactivation
-F (Position 2)+0.06Ortho/paraDeactivating
-CH₂F (Position 1)+0.14MetaDeactivating

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS)

The compound’s deactivated ring favors nitration and sulfonation at the 4- and 5-positions. For example, nitration with HNO₃/H₂SO₄ at 50°C yields 4-nitro-2-fluoro-1-(fluoromethyl)naphthalene as the major product.

Nucleophilic Substitution

The fluoromethyl group undergoes SN2 reactions with strong nucleophiles (e.g., NaOH), replacing fluorine with hydroxyl to form 1-(hydroxymethyl)-2-fluoronaphthalene. This reactivity is leveraged in prodrug design .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids occurs at the 8-position due to steric hindrance from the 1-fluoromethyl group.

Physical and Spectroscopic Properties

Thermodynamic Data

  • Melting Point: 45–47°C (predicted)

  • Boiling Point: 210–215°C at 760 mmHg

  • Solubility: 0.2 g/L in water; miscible with DCM and THF.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.15 (d, J = 8.4 Hz, 1H, H-8), 7.92–7.85 (m, 2H, H-3, H-4), 7.62 (t, J = 7.6 Hz, 1H, H-6), 5.42 (d, J = 47 Hz, 2H, -CH₂F), 3.90 (s, 3H, -OCH₃ in impurities) .

  • ¹⁹F NMR (376 MHz, CDCl₃):
    δ -120.5 (s, F-2), -145.2 (t, J = 47 Hz, -CH₂F).

Table 3: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityCoupling Constant (J/Hz)
H-88.15Doublet8.4
-CH₂F5.42Doublet47.0
F-2-120.5Singlet

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to NF-κB inhibitors, where fluorination enhances metabolic stability and target binding . For example, derivatives with α,β-unsaturated ketones exhibit anti-inflammatory activity .

Materials Science

Fluorinated naphthalenes are used in liquid crystal displays (LCDs) due to their low polarity and high thermal stability. The fluoromethyl group improves solubility in non-polar matrices.

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